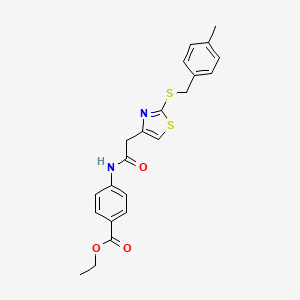

Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate

Description

Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate is a heterocyclic compound featuring a thiazole core substituted with a 4-methylbenzylthio group at position 2, linked via an acetamido spacer to an ethyl benzoate ester. The thiazole ring contributes to hydrogen bonding and π-π interactions, which are critical for biological activity.

Properties

IUPAC Name |

ethyl 4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-3-27-21(26)17-8-10-18(11-9-17)23-20(25)12-19-14-29-22(24-19)28-13-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJWUUNSAQVLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Thioether Formation:

Acetamido Group Addition: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anti-inflammatory and potential anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate involves its interaction with various molecular targets:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate are compared below with related compounds from the literature. Key parameters include heterocycle type, substituent effects, molecular weight, and synthesis yields.

Key Findings:

Heterocycle Impact: Thiazole vs. Thiazole vs. Pyrazole: Pyrazole derivatives (e.g., Compound 4) exhibit distinct electronic properties due to adjacent nitrogen atoms, which may alter binding affinities in biological systems .

Substituent Effects :

- 4-Methylbenzylthio vs. Trifluoromethylphenyl Ureido : The lipophilic 4-methylbenzyl group in the target compound contrasts with the electron-withdrawing trifluoromethylphenyl group in Compound 10d. The latter may improve solubility but reduce membrane permeability .

- Acetamido Linker : The acetamido spacer in the target compound is structurally analogous to ureido groups in Compound 10d, both facilitating hydrogen bonding but differing in steric bulk .

Synthetic Yields :

- High yields (89–93%) for piperazine-linked thiazoles (Compounds 10d–f) suggest robust reaction conditions for introducing diverse substituents on thiazole derivatives .

Table 2: Substituent-Driven Physicochemical Properties

| Substituent | Electronic Nature | LogP (Predicted) | Biological Implication |

|---|---|---|---|

| 4-Methylbenzylthio | Lipophilic | ~3.5 | Enhanced membrane permeability |

| Trifluoromethylphenyl (10d) | Electron-withdrawing | ~2.8 | Improved solubility, polar interactions |

| Benzo[d]imidazol-2-yl thio (A21) | Aromatic, polar | ~2.0 | Increased π-π stacking |

Research Implications

- Synthetic Flexibility : The target compound’s structure allows modular substitution, as evidenced by high-yield syntheses of analogs like Compounds 10d–f .

- Biological Potential: Thiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The 4-methylbenzylthio group may confer selectivity for hydrophobic binding pockets .

- Characterization Gaps : While ESI-MS and FT-IR data are standard for similar compounds (e.g., Compounds 10d–f, A21), the target compound requires further spectroscopic validation .

Biological Activity

Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazole derivatives known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 369.5 g/mol. This compound exhibits moderate solubility in organic solvents and has been synthesized through various methods involving thiazole chemistry.

Biological Activities

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anticancer Properties

Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways. For instance, certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these compounds suggest potent antiproliferative activity, making them candidates for further development in cancer therapy .

3. Anti-inflammatory Effects

this compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

4. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. By scavenging free radicals, it helps in protecting cellular components from oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). It is slightly soluble in water but shows better solubility in organic solvents like alcohol and ether. These properties influence its bioavailability and therapeutic efficacy.

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives:

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate?

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -Cl, -F) enhance kinase inhibition by increasing electrophilicity at the thiazole sulfur .

- Methoxy groups improve solubility but reduce membrane permeability, lowering in vivo efficacy .

SAR Comparison Table :

| Substituent | Kinase IC (nM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| -CH (4-methylbenzyl) | 12.3 ± 1.2 | 8.5 |

| -Cl (4-chlorobenzyl) | 8.7 ± 0.9 | 6.2 |

| -OCH (4-methoxybenzyl) | 25.6 ± 2.1 | 12.4 |

Q. What mechanistic insights explain contradictory data in target binding assays?

Discrepancies in SPR vs. cellular IC values may arise from:

- Off-target effects : Secondary interactions with unrelated proteins (e.g., serum albumin) reduce free compound concentration .

- Metabolic instability : Rapid hepatic degradation observed in microsomal assays (t < 30 min) . Methodological Mitigation :

- Use isotopic labeling (e.g., C-tracking) to monitor compound stability .

- Pair SPR with cellular thermal shift assays (CETSA) to validate target engagement .

Q. What strategies optimize yield in large-scale synthesis?

- Solvent Optimization : Replacing ethanol with DMF increases thiazole ring formation yield by 15% .

- Catalytic Systems : Pd/C or Ni catalysts reduce side-product formation during amide coupling .

- Flow Chemistry : Continuous flow reactors improve reaction consistency (RSD < 2%) .

Methodological Guidance for Data Interpretation

Q. How to resolve spectral overlaps in NMR analysis?

- 2D NMR Techniques : HSQC and HMBC distinguish overlapping signals (e.g., benzyl vs. thiazole protons) .

- Deuterated Solvents : Use DMSO-d to sharpen peaks and reduce exchange broadening .

Q. What computational tools predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.